molecular formula C16H14FNO3 B4180833 N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4180833
M. Wt: 287.28 g/mol
InChI Key: HVJHNSJQOKNDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as FUB-CBD, is a synthetic cannabinoid that has gained interest in recent years due to its potential therapeutic applications. This compound belongs to the benzodioxole class of synthetic cannabinoids and has been shown to exhibit high affinity for the cannabinoid receptors CB1 and CB2.

Mechanism of Action

N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and physiological effects
This compound has been shown to have a range of biochemical and physiological effects. These include analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to modulate immune function and to have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is the study of this compound's effects on immune function and its potential as an anti-cancer agent. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in order to optimize its use in the laboratory and clinic.

Scientific Research Applications

N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that this compound had neuroprotective effects in a rat model of traumatic brain injury.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-4-2-1-3-12(13)10-18-16(19)11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHNSJQOKNDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.